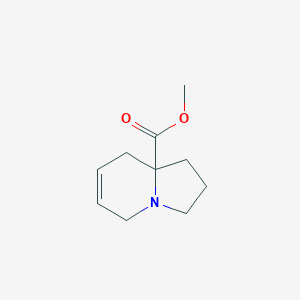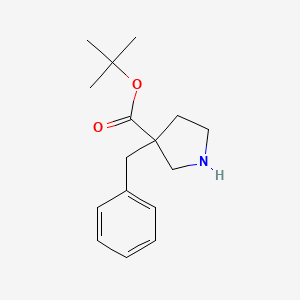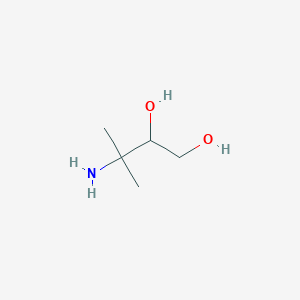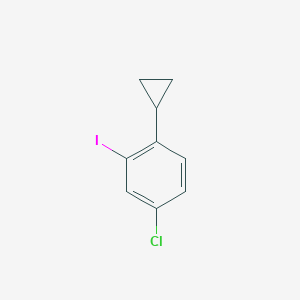![molecular formula C11H17ClN2O B13510492 (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a phenyl group attached to the pyrrolidine ring via an aminomethyl group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl-containing reagent reacts with the pyrrolidine ring.
Formation of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for high yield and purity, and involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without any substituents.
Phenylpyrrolidine: A pyrrolidine ring with a phenyl group attached.
Aminomethylpyrrolidine: A pyrrolidine ring with an aminomethyl group attached.
Uniqueness
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is unique due to the specific combination of functional groups and stereochemistry. The presence of the (3R) configuration and the specific arrangement of the aminomethyl and phenyl groups contribute to its unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H17ClN2O |
|---|---|
Peso molecular |
228.72 g/mol |
Nombre IUPAC |
(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c12-7-9-3-1-2-4-11(9)13-6-5-10(14)8-13;/h1-4,10,14H,5-8,12H2;1H/t10-;/m1./s1 |
Clave InChI |
RBNVHAGZIAZMQP-HNCPQSOCSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=CC=CC=C2CN.Cl |
SMILES canónico |
C1CN(CC1O)C2=CC=CC=C2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1R)-1-aminoethyl]-2-methylanilinehydrochloride](/img/structure/B13510413.png)


![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13510420.png)

![(Cyclopropylmethyl)[(1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13510429.png)

![rac-(1R,4R,6R)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-amine](/img/structure/B13510435.png)
![5-(4-Bromophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13510442.png)





